2-Sulfododecanoic acid

Descripción

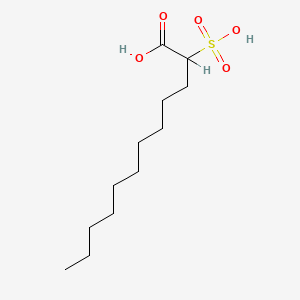

2-Sulfododecanoic acid is a sulfated carboxylic acid with the chemical formula C₁₂H₂₄O₅S. It is commonly encountered as its disodium salt (CAS: 38841-48-4), marketed under the trade name Texapon SFA by BASF . The compound features a sulfonyl group (-SO₃H) attached to the second carbon of a dodecanoic acid backbone, conferring surfactant properties due to its amphiphilic structure. Its sodium salt form enhances water solubility, making it suitable for applications in detergents, emulsifiers, and industrial formulations .

Propiedades

IUPAC Name |

2-sulfododecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTWZIXSCCETHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952841 | |

| Record name | 2-Sulfododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-88-4 | |

| Record name | 2-Sulfolauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Sulfododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-SULFOLAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6WBB7A3MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Sulfododecanoic acid can be synthesized through the sulfonation of dodecanoic acid. The process typically involves the reaction of dodecanoic acid with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The sulfonation reaction is carefully monitored, and the resulting product is purified through distillation or crystallization to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 2-Sulfododecanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid group under basic conditions.

Major Products Formed:

Oxidation: Sulfonates and sulfoxides.

Reduction: Alcohols and aldehydes.

Substitution: Sulfonamides and sulfonate esters.

Aplicaciones Científicas De Investigación

2-Sulfododecanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: It serves as a model compound for studying the behavior of sulfonated fatty acids in biological systems.

Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: It is utilized in the production of detergents, lubricants, and corrosion inhibitors.

Mecanismo De Acción

The mechanism of action of 2-sulfododecanoic acid is primarily related to its surfactant properties. The sulfonic acid group enhances the compound’s ability to lower the surface tension of aqueous solutions, making it effective in emulsifying and dispersing hydrophobic substances. In biological systems, it can interact with cell membranes and proteins, potentially altering their structure and function .

Comparación Con Compuestos Similares

Sulfonic Acid Derivatives: 1-Dodecanesulfonic Acid Sodium Salt

- Functional Group: Unlike 2-sulfododecanoic acid (sulfated carboxylic acid), 1-dodecanesulfonic acid (CAS: 2386-53-0) is a sulfonic acid (-SO₃H) directly bonded to a dodecane chain.

- Acidity : Sulfonic acids (pKa ~1–2) are stronger acids than sulfated carboxylic acids (pKa ~2–3), influencing their reactivity and formulation stability .

- Applications: Both compounds act as surfactants, but 1-dodecanesulfonic acid is primarily used in detergents and corrosion inhibitors, whereas this compound’s carboxylate group enables dual functionality in emulsification and pH buffering .

Perfluorinated Analogues: Tricosafluorododecanoic Acid

- Structure: Tricosafluorododecanoic acid (C₁₂F₂₃COOH) is a perfluorinated carboxylic acid with a fully fluorinated carbon chain.

- Environmental Impact: Perfluorinated compounds are classified as Substances of Very High Concern (SVHC) due to extreme persistence and bioaccumulation, whereas sulfated carboxylic acids like this compound are less persistent but lack comprehensive environmental fate data .

- Applications: Fluorinated acids are used in firefighting foams and waterproof coatings, while this compound serves in less environmentally critical roles like personal care products .

Chain Length Variants: n-Undecanoic Acid (C11) and Hexadecanoic Acid (C16)

- Physical Properties: n-Undecanoic acid (C11): Shorter chain length reduces hydrophobicity, lowering melting point (31°C vs. 44°C for dodecanoic acid) and surfactant efficiency . Hexadecanoic acid (C16): Longer chains increase melting point (63°C) and lipid solubility, favoring use in food additives and soaps .

- Functional Comparison: The sulfonyl group in this compound enhances water solubility compared to non-sulfated C12–C16 carboxylic acids, enabling broader formulation versatility .

Deuterated Analogues: DODECANOIC-2,2-D2 ACID

Data Tables

Table 1: Structural and Regulatory Comparison

Actividad Biológica

2-Sulfododecanoic acid, also known as dodecylsulfate or sodium dodecyl sulfate (SDS), is a surfactant and anionic detergent widely used in biochemical and molecular biology applications. Its biological activity encompasses a range of effects on cellular processes, signaling pathways, and therapeutic applications. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and potential implications in various fields.

Chemical Structure and Properties

This compound is a long-chain fatty acid derivative with a sulfate group attached to the dodecane backbone. Its chemical structure can be represented as:

This structure contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments. These properties make it useful in various applications, including protein denaturation and membrane disruption.

1. Antimicrobial Effects

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it disrupts bacterial cell membranes, leading to cell lysis. For instance, research indicates that SDS can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria due to its ability to solubilize membrane components .

2. Cytotoxicity and Apoptosis Induction

The compound has been linked to cytotoxic effects in certain cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) . A notable case study involved its application in human colon cancer cells, where it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers .

3. Impact on Cellular Signaling

This compound influences several signaling pathways critical for cellular function. It has been shown to activate G-protein-coupled receptors (GPCRs), which play a pivotal role in mediating insulin secretion from pancreatic β-cells. This effect is particularly relevant in the context of metabolic disorders such as diabetes . The compound enhances intracellular calcium oscillations, thereby promoting insulin release.

Case Study 1: Antitumor Activity

A study investigated the effect of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with SDS resulted in significant reductions in cell viability and induced morphological changes characteristic of apoptosis. The study highlighted the potential of SDS as a therapeutic agent in cancer treatment due to its selective cytotoxicity towards malignant cells while sparing normal cells .

Case Study 2: Neuroprotective Effects

In neurological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. Research demonstrated that it could reduce neuronal apoptosis by modulating oxidative stress markers and inflammatory cytokines, suggesting its potential use in neurodegenerative diseases.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.